molecular formula C29H18F3N3O4 B11666149 N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide

N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide

Cat. No.: B11666149
M. Wt: 529.5 g/mol
InChI Key: AZLCSBAQOSYGRI-UHFFFAOYSA-N
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Description

N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core structure with various functional groups, including nitro, phenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide typically involves multiple steps:

    Phenoxy Group Introduction: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Quinoline Formation: The quinoline core is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the original ones.

Scientific Research Applications

N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The quinoline core can interact with various enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nilutamide: 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione.

    3-Nitro-5-(trifluoromethyl)benzoic acid: A simpler compound with similar functional groups.

    4-Nitro-3-(trifluoromethyl)phenol: Another compound with a trifluoromethyl and nitro group.

Uniqueness

N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide is unique due to its combination of functional groups and the quinoline core, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H18F3N3O4

Molecular Weight

529.5 g/mol

IUPAC Name

N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C29H18F3N3O4/c30-29(31,32)19-9-6-10-22(13-19)39-23-15-20(14-21(16-23)35(37)38)33-28(36)25-17-27(18-7-2-1-3-8-18)34-26-12-5-4-11-24(25)26/h1-17H,(H,33,36)

InChI Key

AZLCSBAQOSYGRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC(=C5)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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